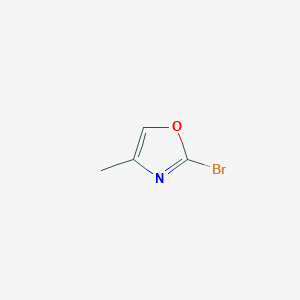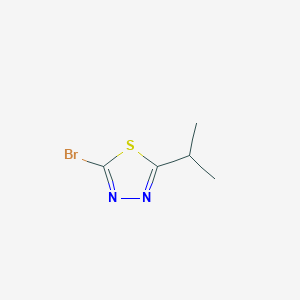
4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride
Overview
Description
4-Aminobutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O . It’s a solid substance at room temperature .
Physical And Chemical Properties Analysis
4-Aminobutanamide hydrochloride is a solid at room temperature, and it has a molecular weight of 138.6 . More specific physical and chemical properties would depend on the exact structure of the compound.Scientific Research Applications
Photodegradation Studies
4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride's degradation product, 4-chlorobenzamide, was investigated in the context of drug photodegradation. A study by Skibiński and Komsta (2012) utilized Ultra-HPLC/MS/MS analysis to investigate the photodegradation of moclobemide in methanolic media, identifying 4-chlorobenzamide as a major degradation product. The study employed spectrophotometric techniques in the UV region and multivariate curve resolution-alternating least squares for spectral analysis, highlighting its importance in understanding drug stability and degradation pathways (Skibiński & Komsta, 2012).
Chemical Synthesis and Catalysis
Research by Muniraj and Prabhu (2019) demonstrated the use of N-chlorobenzamides, closely related to 4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride, in Co(III)-catalyzed [4 + 2] annulation reactions with maleimides. This process resulted in good yields at room temperature and is compatible with various functional groups, indicating its potential in synthesizing biologically active molecules (Muniraj & Prabhu, 2019).
Environmental Stability and Safety
Lu, Zhou, and Liu (2004) focused on the environmental impact of 2-chlorobenzamide, a derivative of 4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride. They developed a prediction model for the peak concentration and hydrolysis rate of 2-chlorobenzamide, a potential carcinogen, in the environment. Their study provided insights into the environmental safety and stability of compounds related to 4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride (Lu, Zhou, & Liu, 2004).
Drug Development and Synthesis
Research on the synthesis of levetiracetam, an antiepileptic drug, utilized (S)-2-aminobutanamide hydrochloride, which shares structural similarities with 4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride. The study by Pang Sujuan (2009) compared different synthesis routes using (S)-2-aminobutanamide hydrochloride, highlighting its role in pharmaceutical manufacturing processes (Pang Sujuan, 2009).
Safety and Hazards
properties
IUPAC Name |
4-(4-aminobutanoylamino)-2-chlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c12-9-6-7(3-4-8(9)11(14)17)15-10(16)2-1-5-13;/h3-4,6H,1-2,5,13H2,(H2,14,17)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGFNZHSFRQDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCN)Cl)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)




![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)


![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)

